N-(4-bromobenzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide
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Description
N-(4-bromobenzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide is a useful research compound. Its molecular formula is C17H14BrClN2O3S2 and its molecular weight is 473.78. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antiproliferative Agents
Sulfonamides, including derivatives similar to N-(4-bromobenzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide, have been explored for their antimicrobial and antiproliferative properties. For instance, certain sulfonamide derivatives have shown significant antimicrobial activity, exceeding the effectiveness of reference drugs (Abd El-Gilil, 2019). Additionally, compounds with similar structures have displayed potent cytotoxic activity against human cell lines, such as lung carcinoma (A-549) and liver carcinoma (HepG2) (Abd El-Gilil, 2019).
CDK2 Inhibitors in Cancer Treatment
Certain thiazole compounds, closely related to this compound, have been found active as CDK2 inhibitors, a class important in cancer treatment. This was demonstrated through high throughput screening and structure-based drug design (Vulpetti et al., 2006).
Antiviral Activity
Sulfonamide derivatives, similar to the compound , have been synthesized and evaluated for antiviral activity. For example, certain derivatives showed anti-tobacco mosaic virus activity (Chen et al., 2010).
Alzheimer’s Disease Drug Candidates
Derivatives of sulfonamides, which are structurally akin to this compound, have been explored as potential drug candidates for Alzheimer’s disease. These compounds were evaluated for their enzyme inhibition activity against acetyl cholinesterase, a key target in Alzheimer's treatment (Rehman et al., 2018).
Properties
IUPAC Name |
N-(4-bromo-1,3-benzothiazol-2-yl)-4-(4-chlorophenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN2O3S2/c18-13-3-1-4-14-16(13)21-17(25-14)20-15(22)5-2-10-26(23,24)12-8-6-11(19)7-9-12/h1,3-4,6-9H,2,5,10H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHBRVLIUMXJHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.